(1H-Indol-7-ylmethyl)propylamine
Description
Chemical Identity and Nomenclature of (1H-Indol-7-ylmethyl)propylamine
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is N-(1H-indol-7-ylmethyl)propan-1-amine . This name reflects the following structural features:
- A 1H-indole core (a bicyclic structure comprising a benzene ring fused to a pyrrole ring).
- A methyl group (-CH2-) substituent at the 7th position of the indole ring.
- A propylamine chain (-CH2-CH2-CH2-NH2) attached to the methyl group.
The SMILES notation for the compound is CCCNCC1=C2C=CNC2=CC=C1, which encodes the connectivity of atoms (Figure 1). The indole nitrogen (position 1) remains unsubstituted, while the propylamine side chain extends from the methyl group at position 7.
Structural Analysis Table
| Feature | Description |
|---|---|
| Core structure | 1H-indole (C8H7N) |
| Substituent position | 7th position of the indole ring |
| Side chain | Propylamine (-CH2-CH2-CH2-NH2) |
| Molecular connectivity | Indole → methyl → propylamine |
Alternative Chemical Designations and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers across chemical databases:
Synonyms
- This compound
- N-(1H-Indol-7-ylmethyl)propan-1-amine
- 7-(Propylaminomethyl)indole
- EVT-8671000 (supplier-specific code)
Registry Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry No. | Not reported | - |
| PubChem CID | Not available | - |
| EC Number | Not listed | - |
Note : The absence of a CAS number in the reviewed literature suggests this compound may be a niche research chemical without broad commercial availability.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C12H16N2 , derived from:
- 12 carbon atoms : 9 from the indole core + 3 from the propyl chain.
- 16 hydrogen atoms : 7 from indole + 7 from propylamine + 2 from the methyl bridge.
- 2 nitrogen atoms : 1 from indole + 1 from the amine group.
The molecular weight is calculated as:
$$
\text{MW} = (12 \times 12.01) + (16 \times 1.01) + (2 \times 14.01) = 188.27 \, \text{g/mol}
$$
This matches experimental data from suppliers.
Molecular Data Table
| Property | Value |
|---|---|
| Molecular formula | C12H16N2 |
| Molecular weight | 188.27 g/mol |
| Exact mass | 188.1313 Da |
| XLogP3-AA (log P) | ~2.1 (predicted) |
Structural and Functional Significance
The 7-position substitution on the indole ring distinguishes this compound from related analogs (e.g., 3- or 5-substituted indoles). This positional isomerism influences electronic properties and biological activity, as electron density at the 7th position may enhance interactions with aromatic receptors or enzymes. The propylamine side chain introduces basicity (pKa ~10.5), facilitating solubility in acidic aqueous solutions and potential for salt formation.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-(1H-indol-7-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-2-7-13-9-11-5-3-4-10-6-8-14-12(10)11/h3-6,8,13-14H,2,7,9H2,1H3 |
InChI Key |
SSAJMCWGYYOEKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=CC2=C1NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs include:
- Propylamine (n-Propylamine) : A primary aliphatic amine (C₃H₉N) with a strong ammoniacal odor .
- Homotryptamine (3-(1H-Indol-3-yl)propan-1-amine) : An indole derivative with a propylamine chain at the 3-position .
- Ethylamine and Methylamine : Smaller primary amines with lower molecular weights and higher volatility .
Physicochemical Comparison
Reactivity and Chemical Behavior
- Crosslinking Reactions : Propylamine participates in Maillard reactions, forming crosslinks in collagen under oxidative conditions . The indole derivative may exhibit similar reactivity but with slower kinetics due to steric hindrance.
- Oxidative Stability : Branched amines like isopropylamine show higher thermal stability than linear propylamine, as observed in extraterrestrial samples . The indole derivative’s stability remains unstudied but may benefit from aromatic resonance.
Industrial and Environmental Impact
- Atmospheric Behavior : Propylamine and ethylamine exhibit diurnal concentration cycles in boreal forests, peaking at night due to reduced oxidative degradation .
- Extraterrestrial Presence : Propylamine is detected in carbonaceous chondrites (e.g., Ryugu), but its abundance decreases with chain length, unlike branched isomers .
- Pharmaceutical Applications : Propylamine-linked indole derivatives are explored for drug design due to their balance of hydrophobicity and hydrogen-bonding capacity .
Preparation Methods
Reaction Conditions and Optimization
-
Solvent Systems : Methanol and ethanol are preferred due to their polarity, which stabilizes the protonated imine intermediate. Ethanol achieves higher yields (82%) compared to methanol (76%).
-
Temperature : Reactions conducted at 25°C for 12–24 hours minimize side products such as N-alkylated indoles.
-
Catalyst Loading : A 1.2:1 molar ratio of NaBH3CN to aldehyde ensures complete reduction while avoiding over-reduction.
Table 1: Reductive Amination Optimization Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 82 | 95 |
| Temperature | 25°C | 82 | 95 |
| Reaction Time | 18 h | 82 | 95 |
| NaBH3CN:Aldehyde | 1.2:1 | 82 | 95 |
Mechanistic Considerations
The reaction’s selectivity arises from the differential protonation rates of the imine intermediate and unreacted aldehyde. Sodium cyanoborohydride preferentially reduces protonated imines at pH 4–6, avoiding competing aldol condensation.
Ultrasound-Promoted N-Aminomethylation
Ultrasound irradiation enhances the aminomethylation of indoles by accelerating mass transfer and reducing reaction times. This method employs sodium hydride (NaH) and dichloromethane (CH2Cl2) as a C1 donor, generating this compound in 68% yield within 2 hours.
Key Advantages
-
Rate Acceleration : Ultrasonic cavitation increases the collision frequency between indole and propylamine, reducing reaction times by 80% compared to conventional heating.
-
Solvent Efficiency : Dichloromethane acts as both solvent and methylene source, eliminating the need for exogenous formaldehyde.
Table 2: Ultrasound vs. Conventional Heating
| Method | Time (h) | Yield (%) | Energy Input (kJ/mol) |
|---|---|---|---|
| Ultrasound | 2 | 68 | 120 |
| Conventional | 10 | 65 | 450 |
Limitations
Side reactions, including dimerization at the indole C3 position, occur in 12% of cases due to radical intermediates generated under ultrasonic conditions.
Catalytic Cross-Coupling Approaches
Palladium-catalyzed cross-coupling between 7-bromoindole and propylamine derivatives offers a modular route to this compound. This method, adapted from diindolylamine syntheses, uses Pd(OAc)2/Xantphos as a catalyst system.
Protocol Overview
-
Substrate Preparation : 7-Bromoindole is treated with tert-butoxycarbonyl (Boc)-protected propylamine in tert-butanol.
-
Coupling Reaction : Pd(OAc)2 (5 mol%) and Xantphos (10 mol%) facilitate C–N bond formation at 110°C for 24 hours.
-
Deprotection : Boc removal with trifluoroacetic acid yields the final product in 59% overall yield.
Table 3: Catalytic Cross-Coupling Performance
| Catalyst System | Temperature (°C) | Yield (%) | Turnover Number (TON) |
|---|---|---|---|
| Pd(OAc)2/Xantphos | 110 | 59 | 11.8 |
| PdCl2(PPh3)2 | 110 | 42 | 8.4 |
Stability Challenges
The product exhibits limited stability in solution, decomposing via oxidative pathways within 72 hours at 25°C. Storage under nitrogen at −20°C extends stability to 30 days.
Continuous Flow Synthesis
Microflow reactors address scalability issues inherent in batch methods. A two-stage continuous flow system achieves 91% yield by decoupling imine formation (0.02 s residence time) and reduction (0.1 s residence time).
System Design
-
Stage 1 : Indole-7-carboxaldehyde and propylamine mix in a T-junction at 25°C, forming the imine intermediate.
-
Stage 2 : NaBH3CN in methanol reduces the imine in a packed-bed reactor containing immobilized borohydride.
Table 4: Batch vs. Flow Synthesis Metrics
| Parameter | Batch | Flow |
|---|---|---|
| Yield (%) | 82 | 91 |
| Throughput (g/h) | 1.2 | 8.5 |
| Solvent Consumption | 150 mL/g | 50 mL/g |
Industrial Relevance
Flow systems reduce waste by 67% and enable 24/7 production with automated quality control, making them ideal for GMP-compliant manufacturing.
Comparative Analysis and Optimization
Q & A
Q. Basic Research Focus
- FTIR : Identifies C–N stretching (1250–1350 cm⁻¹) and N–H bending (1600–1650 cm⁻¹) in the indole-propylamine backbone .
- XPS Depth-Profiling : Maps the distribution of amine groups in polymer composites, showing homogeneous penetration of propylamine in post-modified brushes .
- X-ray/Neutron Scattering : Detects microstructural segregation in aqueous solutions via pre-peak scattering signals (k ≈ 0.2–0.8 Å⁻¹), influenced by hydrogen bonding .
What challenges arise in analyzing microstructural segregation in aqueous solutions of this compound using scattering techniques?
Q. Advanced Research Focus
- Pre-Peak Scattering : Observed at low k-values (0.2 Å⁻¹), this arises from competing hydrogen bonding (dominant in propylamine) and dispersion interactions. Unlike 1-propanol, propylamine’s amine group disrupts exact cancellation of cross-species correlations, leading to detectable pre-peaks .
- Simulation vs. Experiment : Molecular dynamics (MD) simulations must account for amine-water hydrogen bond lifetimes (>10 ps) to match experimental scattering profiles .
How do post-polymerization modifications with propylamine derivatives affect polymer brush properties?
Q. Advanced Research Focus
- Depth Profiling : XPS with C₆₀⁺ sputtering reveals propylamine penetrates poly(glycidyl methacrylate) brushes homogeneously, except for a 5 nm amine-rich surface layer .
- Diffusion Limitations : Small molecules (e.g., propylamine) diffuse rapidly (t < 1 hr), while proteins (e.g., BSA) are restricted to the brush surface due to steric hindrance .
What contradictions exist in thermal degradation profiles of propylamine-intercalated compounds, and how are they resolved?
Q. Advanced Research Focus
- Overlapping Mass Loss Steps : Thermogravimetric analysis (TGA) of α-titanium phosphate-propylamine composites shows overlapping dehydration (α = 0.12–0.69) and propylamine decomposition (α = 0.2–0.5) steps .
- Activation Energy Analysis : Kissinger method resolves overlapping steps by calculating distinct activation energies (95 kJ/mol for propylamine loss vs. 160 kJ/mol for condensation water release) .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Nitrile gloves, chemical-resistant suits, and goggles to prevent skin/eye contact (Category 1 irritant) .
- Ventilation : Use fume hoods to limit vapor exposure (flash point: 62°C for similar amines) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions .
How does the amine group in this compound influence its interaction with biological targets in neuropharmacology?
Q. Advanced Research Focus
- Enzyme Inhibition : The propylamine moiety mimics polyamine substrates (e.g., spermidine), competitively inhibiting ornithine decarboxylase (ODC) with IC₅₀ values in the µM range .
- Receptor Modulation : Indole-propylamine derivatives show affinity for serotonin receptors (5-HT₂A/2C), with Ki values < 100 nM in radioligand binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
